molecular formula C14H12ClN3O2S B3848620 N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide

N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide

Cat. No. B3848620
M. Wt: 321.8 g/mol
InChI Key: CUBQVBPKRGXJHP-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide, also known as CT04, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the hydrazone family and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs has been shown to be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. In addition, N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been found to increase the levels of certain neurotransmitters in the brain, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is its versatility. It can be easily synthesized using simple and inexpensive reagents, and its biological activities can be easily tested in vitro and in vivo. However, one of the limitations of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is its relatively low solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide. One possible direction is the development of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the molecular mechanisms underlying the biological activities of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide. Finally, the development of more efficient synthesis methods for N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide may also be an area of future research.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is a promising chemical compound with a wide range of biological activities. Its synthesis method is simple and inexpensive, and its potential therapeutic applications are numerous. Further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide and to develop more efficient synthesis methods.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities. In addition, N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-9-7-10(15)4-5-12(9)17-13(19)14(20)18-16-8-11-3-2-6-21-11/h2-8H,1H3,(H,17,19)(H,18,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBQVBPKRGXJHP-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
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N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
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